Sikokianin C

Description

Properties

IUPAC Name |

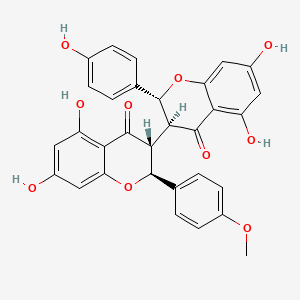

(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-VGGPVXIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Ethanol (EtOH) or methanol (MeOH) is preferred for extracting biflavonoids due to their polarity:

Sequential Partitioning

The crude extract is fractionated using solvents of increasing polarity:

-

Suspension : The residue is suspended in H₂O (1 L) and partitioned sequentially with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (BuOH).

-

Yields :

The EtOAc fraction, rich in biflavonoids, is prioritized for further isolation.

Fractionation and Isolation

Column Chromatography (CC)

Medium-Pressure Liquid Chromatography (MPLC)

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Recrystallization

Structural Characterization

Spectroscopic Analysis

-

HR-ESI-MS : m/z 557.1442 [M+H]⁺ (calc. 557.1448 for C₃₁H₂₅O₁₀).

-

¹H-NMR (500 MHz, CD₃OD) :

δ (ppm) Multiplicity Assignment 5.57 d (J = 5.0 Hz) H-2 3.19 br s H-3 5.74 d (J = 2.0 Hz) H-6 3.79 s OCH₃ -

¹³C-NMR : Key signals at δ 198.5 (C-4 ketone) and 51.0 (C-3″) confirm biflavanone linkage.

Data Tables

Table 1: Extraction Yields from Wikstroemia indica

| Step | Solvent/Technique | Yield (g) |

|---|---|---|

| Crude EtOH extract | 95% EtOH | 270 |

| EtOAc fraction | Liquid-liquid partition | 110 |

| Final this compound | MPLC + HPLC | 0.028 |

Table 2: Chromatographic Conditions for Purification

| Technique | Column | Eluent | Flow Rate |

|---|---|---|---|

| MPLC | C-18 (3.5 × 30 cm) | MeOH/H₂O (50→90%) | 5 mL/min |

| HPLC | C-18 (10 × 250 mm) | 50% MeOH isocratic | 5 mL/min |

Challenges and Optimization

-

Low Natural Abundance : this compound constitutes <0.01% of dry root weight, necessitating large-scale extraction.

-

Co-Elution Issues : Biflavanones (e.g., sikokianins A–D) require orthogonal chromatography (C-18 + silica gel) for separation.

-

Stability : Degradation in acidic conditions; neutral pH maintained during extraction .

Chemical Reactions Analysis

Types of Reactions: Sikokianin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.

Reduction: Reduction reactions can affect the double bonds and other reducible groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure, potentially enhancing its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Sikokianin C has several scientific research applications, including:

Chemistry: It serves as a model compound for studying biflavonoid structures and their reactivity.

Biology: this compound is used to investigate the biological pathways involving cystathionine β-synthase and its role in disease.

Industry: this compound’s selective inhibition of cystathionine β-synthase can be leveraged in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Sikokianin C exerts its effects by selectively inhibiting the activity of cystathionine β-synthase. This enzyme is crucial in the trans-sulfuration pathway, which converts homocysteine into cysteine. By binding to a specific cavity in the enzyme, this compound disrupts its function, leading to reduced proliferation and migration of cancer cells . The molecular targets and pathways involved include the inhibition of hydrogen sulfide production and the modulation of homocysteine metabolism.

Comparison with Similar Compounds

Aminooxyacetic Acid (AOAA)

- Mechanism: AOAA is a broad-spectrum inhibitor of CBS and cystathionine γ-lyase (CSE), acting non-competitively by binding pyridoxal 5′-phosphate (PLP)-dependent enzymes .

- Potency : AOAA has a higher IC50 (7.5–8.6 μM ) compared to Sikokianin C (0.9 μM ) in CBS inhibition assays .

- Selectivity : AOAA lacks selectivity, inhibiting both CBS and CSE, which may cause cardiovascular side effects due to systemic H2S depletion .

- Antitumor Efficacy : AOAA shows weaker antiproliferative effects (IC50 = 159.2 μM in HT29 cells) compared to this compound (IC50 = 1.6 μM) .

CH004

- Mechanism : CH004 (3-phenyl-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione) is a synthetic CBS inhibitor identified via high-throughput screening. It selectively inhibits CBS over CSE (30-fold) and directly scavenges H2S .

- Potency : CH004 has an IC50 < 1 μM for CBS, comparable to this compound, but its H.="" activity="" complicates="" its="" li="" mechanism="" sub>s-scavenging="">

- Antitumor Efficacy : CH004 inhibits proliferation in high-CBS cell lines (IC50 = 10–20 μM), less potent than this compound .

>2<>

Other Flavonoids

- Sikokianin B : A structural analog with antitubercular activity but uncharacterized CBS inhibition .

- Isochamaejasmin: Another biflavonoid from Wikstroemia spp.; its CBS interaction is unreported, though it shares this compound’s antimalarial and anti-inflammatory properties .

Key Data Tables

Table 1: Enzymatic and Cellular Potency of CBS Inhibitors

| Compound | CBS IC50 (μM) | CSE Inhibition | HT29 Cell IC50 (μM) | Selectivity for CBS |

|---|---|---|---|---|

| This compound | 0.9 ± 0.2 | None | 1.6 ± 0.2 | High |

| AOAA | 7.5 ± 0.6 | Yes | 159.2 ± 22.3 | Low |

| CH004 | <1.0 | Minimal | 10–20 | Moderate |

Table 2: Structural and Functional Comparison

| Compound | Core Structure | Key Binding Residues (CBS) | Additional Targets/Effects |

|---|---|---|---|

| This compound | Biflavonoid | T193, H203, Y223, Y308 | Anti-inflammatory, iNOS inhibition |

| AOAA | Aminooxy acid | PLP cofactor | CSE inhibition, H2S depletion |

| CH004 | Triazinedione | Undetermined | H2S scavenging |

Critical Analysis of Research Findings

- Specificity : this compound’s selectivity for CBS over CSE is superior to AOAA and CH004, attributed to its hydrogen-bond interactions with CBS-specific residues .

- Multitarget Effects: Despite CBS targeting, this compound retains residual antiproliferative activity in CBS-knockdown cells, suggesting roles in iNOS inhibition or redox modulation .

- Therapeutic Potential: this compound’s synergy with bevacizumab in reducing liver metastasis highlights its clinical relevance, whereas AOAA’s non-selectivity limits utility .

Biological Activity

Sikokianin C is a natural biflavonoid compound isolated from the plant Wikstroemia sikokiana. It has garnered attention in scientific research due to its significant biological activities, particularly its selective inhibition of cystathionine β-synthase (CBS), an enzyme implicated in various diseases, including cancer. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is classified as a C-3/C-3ʺ biflavanone.

- Source : Isolated from Wikstroemia sikokiana.

- CAS Number : 159813-69-1.

This compound primarily targets cystathionine β-synthase (CBS), which plays a crucial role in the trans-sulfuration pathway, converting homocysteine into cysteine. The inhibition of CBS by this compound affects cellular processes related to cancer progression.

Key Mechanisms:

- Selective Inhibition : this compound acts as a competitive inhibitor of CBS, demonstrating an IC50 value of approximately 1.6 μM against HT29 colon cancer cells .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells in a dose-dependent manner .

- Impact on Tumor Growth : In vivo studies show that treatment with this compound significantly reduces tumor volume and weight in mouse models with human colon cancer xenografts .

In Vitro Studies

In vitro experiments have established the potency of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HT29 | 1.6 | Suppression of proliferation and induction of apoptosis |

| Other Colon Cell Lines | Varies | Antitumor effects noted, specific values not reported |

In Vivo Studies

Animal model studies further corroborate the anticancer efficacy of this compound:

- Model Used : Human colon cancer xenografts in mice.

- Dosage Effects : Various dosages were tested, revealing a dose-dependent reduction in tumor size and weight.

Case Studies

- Study on HT29 Cells : A detailed investigation revealed that this compound effectively inhibited cell proliferation and induced apoptosis. Molecular docking studies identified key residues involved in the binding of this compound to CBS, enhancing understanding of its mechanism .

- In Vivo Efficacy : Mice treated with this compound showed significant reductions in tumor growth compared to control groups, highlighting its potential as a therapeutic agent for colon cancer .

Pharmacological Properties

This compound exhibits favorable pharmacokinetic properties, allowing it to effectively reach its target within biological systems. Its stability under experimental conditions suggests potential for therapeutic applications.

Comparison with Related Compounds

This compound is part of a broader class of biflavonoids, including:

| Compound Name | Type | Notable Activity |

|---|---|---|

| Sikokianin A | Biflavanone | Antioxidant properties |

| Sikokianin B | Biflavanone | Moderate anticancer activity |

| Sikokianin D | Biflavanone | Similar CBS inhibitory effects |

| Neochamaejasmin B | Biflavanone | Anticancer activity |

Among these compounds, this compound stands out due to its potent and selective inhibition of CBS, making it a promising candidate for further development in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.